UGT2B7 Inhibitory Potency of (-)-Isolongifolol vs. Cedrol and Globulol: Direct Nanomolar Affinity Comparison
(-)-Isolongifolol demonstrates sub-30 nanomolar competitive inhibition of recombinant human UGT2B7, representing a substantial potency advantage over the structurally related sesquiterpenoid alcohols cedrol and globulol. In a direct head-to-head enzymatic study conducted under identical assay conditions, (-)-isolongifolol exhibited a competitive inhibition constant (Kic) of 26 nM, while cedrol and globulol displayed Kic values of 0.15 μM and 5.4 μM, respectively [1]. The inhibition mechanism was characterized as rapidly reversible competitive inhibition that was substrate-independent, indicating that the observed potency difference is intrinsic to the enzyme-ligand interaction rather than an artifact of assay design [1].
| Evidence Dimension | Competitive inhibition constant (Kic) against recombinant human UGT2B7 |
|---|---|
| Target Compound Data | Kic = 26 nM |
| Comparator Or Baseline | Cedrol (Kic = 0.15 μM, 150 nM); Globulol (Kic = 5.4 μM, 5,400 nM); Epiglobulol (Kic = 4.0 μM, 4,000 nM); Epicedrol (Kic = 0.21 μM, 210 nM); Longifolol (Kic = 23 nM) |
| Quantified Difference | 5.8-fold more potent than cedrol (26 nM vs. 150 nM); 208-fold more potent than globulol (26 nM vs. 5,400 nM); 154-fold more potent than epiglobulol (26 nM vs. 4,000 nM); 8.1-fold more potent than epicedrol (26 nM vs. 210 nM) |
| Conditions | Recombinant human UGT2B7 enzyme; substrate-independent rapidly reversible competitive inhibition; identical assay system for all tested compounds |
Why This Matters
Procurement of (-)-isolongifolol rather than cedrol or globulol is required for UGT2B7-focused studies because the 5.8- to 208-fold potency difference translates directly to lower working concentrations and reduced off-target risk at efficacious doses.
- [1] Bichlmaier I, Kurkela M, Siiskonen A, Finel M, Yli-Kauhaluoma J. Eudismic analysis of tricyclic sesquiterpenoid alcohols: Lead structures for the design of potent inhibitors of the human UDP-glucuronosyltransferase 2B7. Bioorg Chem. 2007;35(5):386-400. View Source
